Ozolinone

Loop Diuretics Stereoselectivity Renal Pharmacology

Standard loop diuretics confound diuretic and renal vascular effects, complicating mechanistic studies. Ozolinone's stereospecific enantiomers solve this: (-)-enantiomer at 15.5 mg/kg i.v. matches 20 mg/kg furosemide diuretic potency; (+)-enantiomer increases renal blood flow without altering urine output up to 20 mg/kg i.v., enabling clean dissociation. (+)-Ozolinone also blocks proximal tubular secretion of organic acids like furosemide, providing a specific tool for renal drug-transport studies. Sourced as optically pure enantiomers or racemate with stringent stereochemical verification, ensuring reproducible, artifact-free results.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
CAS No. 56784-39-5
Cat. No. B1678133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzolinone
CAS56784-39-5
Synonyms3-methyl-4-oxo-5-piperidinothiazolidine-2-ylidine acetic acid
ozolinone
ozolinone, (Z)-(+)-isomer
ozolinone, (Z)-(-)-isome
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)O)SC(C1=O)N2CCCCC2
InChIInChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7-
InChIKeyNQFBZYYUAFJYNS-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ozolinone: Baseline Data


Ozolinone (CAS 56784-39-5) is an optically active loop diuretic and the primary active metabolite of the prodrug etozolin (Elkapin) [1]. As a member of the thiazolidinone class, it acts by inhibiting sodium and chloride reabsorption in the thick ascending limb of the loop of Henle, thereby promoting a robust diuretic response [2]. Critically, its pharmacological activity is highly stereospecific, a property that distinguishes it from most commonly used loop diuretics and is essential for understanding its unique experimental profile [3].

Stereochemical (-)-enantiomer reported for diuretic mechanism studies; stereospecific control required
Enantiomer pair (+)-enantiomer supports diuresis-independent renal hemodynamic research
Metabolite Active metabolite of etozolin prodrug; supports PK/PD modeling and sustained-action studies

Ozolinone Substitution Limitations


Procuring a generic loop diuretic such as furosemide cannot replicate the unique experimental outcomes achievable with ozolinone due to profound stereospecificity. The (-)-enantiomer is a potent diuretic, while the (+)-enantiomer is functionally a non-diuretic that can antagonize the action of other loop diuretics like furosemide [1]. Furthermore, ozolinone exhibits a distinct dual hemodynamic profile, with both enantiomers causing renal vasodilation, unlike the singular action of furosemide [2]. This complex stereochemistry means that sourcing the correct enantiomeric form is non-negotiable for studies aiming to differentiate diuretic effects from renal vascular effects or to investigate stereospecific drug interactions [3].

Racemic mixture or incorrect isomer may not reproduce reported diuretic effects; enantiomeric identity is critical.
Generic loop diuretics (e.g., furosemide) lack stereospecific control; may not support enantiomer-specific research endpoints.
(+)-enantiomer may inhibit loop diuretic secretion, complicating models if the wrong isomer is substituted.

Ozolinone Comparative Evidence


Stereospecific Diuretic Potency

The diuretic effect of ozolinone is entirely stereospecific. The (-)-enantiomer demonstrates potent diuretic activity, whereas the (+)-enantiomer is essentially non-diuretic. In anesthetized dogs, a direct comparison was made between the enantiomers and furosemide [1].

Enantiomeric potency
Head-to-head
(-)-Ozolinone 15.5 mg/kg i.v. Furosemide 20 mg/kg i.v. Racemic 45 mg/kg i.v.
Supports enantiomer-specific procurement for loop diuretic mechanism studies.
Anesthetized dog model; data to verify in target species.
Loop Diuretics Stereoselectivity Renal Pharmacology

Sustained Diuretic Effect

Ozolinone, as the active metabolite of etozolin, provides a significantly longer duration of diuretic action compared to the standard loop diuretic furosemide in human patients [1].

Duration of saluresis
Head-to-head
Ozolinone sustained 24 h saluresis Furosemide transient peak + rebound
Reported sustained saluretic endpoint in hypertensive patients; supports long-duration diuretic models.
Human data; requires model-specific validation.
Loop Diuretics Pharmacodynamics Clinical Pharmacology

Renal Vasodilation by Non-Diuretic Isomer

Unlike the diuretic (-)-isomer, the non-diuretic (+)-ozolinone provides a powerful tool for studying renal vasodilation independent of diuresis. Both isomers equally increase renal blood flow, but the mechanism can be isolated using the non-diuretic enantiomer [1].

Isomer-selective hemodynamics
Head-to-head
Both enantiomers increased renal blood flow (+)-Ozolinone no diuretic effect at 20 mg/kg
Enables dissociation of renal vascular from tubular effects.
Rat and dog models; conscious vs. anesthetized conditions.
Renal Hemodynamics Stereoselectivity Vascular Pharmacology

Inhibition of Furosemide Diuresis

The non-diuretic enantiomer (+)-ozolinone (d-ozolinone) acts as a functional antagonist of other loop diuretics like furosemide, providing a unique experimental tool to block their action [1].

Transport inhibition
Head-to-head
(+)-Ozolinone dose-dependently antagonized furosemide diuresis
Supports renal organic acid transport and drug interaction studies.
Rat micropuncture model; secretory inhibition confirmed.
Drug Interaction Tubular Secretion Pharmacological Tool

Ozolinone Application Scenarios


Stereospecific Diuretic Studies

Use of the (-)-ozolinone enantiomer is essential for studies focused on loop diuretic mechanisms and renal electrolyte handling. As demonstrated, (-)-ozolinone at 15.5 mg/kg i.v. is equipotent to 20 mg/kg furosemide, but its distinct stereospecific nature makes it a valuable tool for probing the structural requirements of the Na-K-2Cl cotransporter [1].

Diuresis-Independent Renal Hemodynamics

The (+)-ozolinone enantiomer is uniquely suited for investigating renal vasodilation and glomerular hemodynamics without the confounding variable of diuresis. Data show that (+)-ozolinone increases renal blood flow equally to its diuretic counterpart, but without any significant effect on urine flow or sodium excretion at doses up to 20 mg/kg i.v., allowing for clean experimental dissociation [2].

Proximal Tubular Secretion and Drug Interactions

(+)-Ozolinone (d-ozolinone) is a validated pharmacological tool for blocking the proximal tubular secretion of other organic acids, such as the loop diuretic furosemide. Research shows a dose-related inhibition of furosemide-induced diuresis via this mechanism, providing a specific method for studying renal drug transport and competition [3].

PK Modeling of Long-Acting Diuretics

Ozolinone, as the active metabolite of etozolin, serves as a standard for developing and validating models of prolonged diuretic action. Its sustained 24-hour saluretic effect in humans, driven by a 10-hour plasma half-life, contrasts sharply with furosemide's brief 1-2 hour half-life, making it ideal for studies on sustained diuretic therapy and compensatory renal mechanisms [4].

Application
Selection Property
Validation Focus
Stereospecific loop diuretic mechanism studies
(-)-Enantiomer stereochemical control
Na-K-2Cl cotransporter target engagement
Diuresis-independent renal hemodynamic research
(+)-Enantiomer purity for clean dissection
Renal blood flow and glomerular endpoints
Renal organic acid transport and drug interaction studies
(+)-Enantiomer as transport inhibitor tool
Proximal tubular secretion inhibition model
Sustained-action diuretic PK/PD modeling
Sustained saluretic profile (prodrug metabolism)
24-hour saluretic endpoint in hypertensive models

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